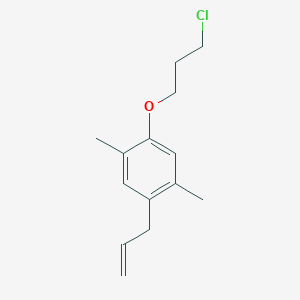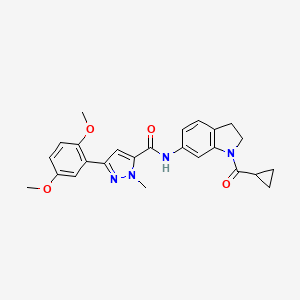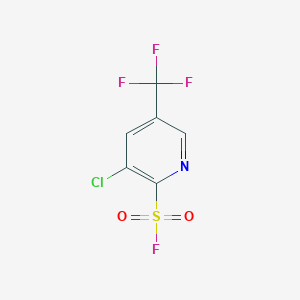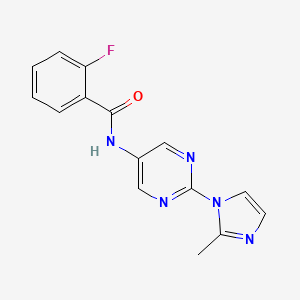
1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene is a chemical compound that belongs to the class of arylalkenes. It is commonly known as "CPDPB" and has been widely used in scientific research due to its unique properties. This compound has been synthesized using various methods and has shown promising results in various areas of research.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
1-(3-Chloropropoxy)-2,5-dimethyl-4-(prop-2-en-1-yl)benzene serves as a pivotal compound in the synthesis of complex organic structures. For instance, its involvement in the synthesis of arylpyrans demonstrates its utility in forming compounds with unique hydrogen bonding capabilities. The cyclization of mixed benzene derivatives results in compounds like 3,3,7,7-tetramethyl-1,2,3,5,6,7-hexahydro-as-indacen-1,5-dione, which exhibit complementary hydrogen bonds forming molecular chains. These chains are indicative of the compound's potential in the development of new materials with specific molecular recognition capabilities (Milling et al., 2009).
Environmental Applications
The chemical structure of this compound contributes to the development of carbazole-based porous organic polymers, like those used for efficient iodine capture from the environment. These polymers demonstrate high surface areas and unique morphologies, such as a mulberry-like structure, which are crucial for adsorbing pollutants like iodine vapor. This showcases the compound's role in addressing environmental issues through the design of novel sorbents with high performance and tunable properties (Xiong et al., 2019).
Photophysical Properties
Research into the photophysical properties of related benzene derivatives highlights the potential of this compound in the development of materials with unique light-absorbing or emitting properties. For example, the study of chloro(4-methylpent-3-en-1-ynyl)carbene reveals insights into the structural parameters, photochemical transformations, and reactivity of carbenes generated from benzene derivatives. This research paves the way for the synthesis of materials with specific photophysical behaviors, which could be beneficial in areas such as organic electronics and photovoltaics (Gvozdev et al., 2021).
Liquid Crystalline Properties
The synthesis and characterization of nonsymmetric liquid crystal dimers based on benzene derivatives, including those structurally related to this compound, indicate their significance in the development of materials with controlled liquid crystalline phases. These materials exhibit specific transitional properties and phases, such as nematic and smectic behavior, which are essential for applications in displays and optical devices. The ability to manipulate these properties through chemical structure adjustment underscores the versatility of benzene derivatives in materials science (Yeap et al., 2009).
Mécanisme D'action
Target of Action
The primary targets of 1-Allyl-4-(3-chloropropoxy)-2,5-dimethylbenzene are insect odorant binding proteins and acetylcholinesterase . These proteins play a crucial role in the sensory perception and nervous system function of insects .
Mode of Action
This compound interacts with its targets by forming stable complexes . The interaction with the insect odorant binding proteins likely interferes with the insect’s ability to detect odors, while the interaction with acetylcholinesterase could disrupt the normal function of the insect’s nervous system .
Biochemical Pathways
Given its targets, it is likely that it impacts theolfactory signaling pathways and cholinergic neurotransmission in insects .
Result of Action
The molecular and cellular effects of this compound’s action result in diminished insecticide activity . Certain derivatives of this compound have been synthesized that are significantly active and less toxic to human cells than the naturally-derived starting materials .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, nanoencapsulation in liposomes of egg phosphatidylcholine/cholesterol has been shown to affect the release rate of the compound . The encapsulation method can impact the encapsulation efficiency and the release rate, which in turn can influence the compound’s efficacy .
Propriétés
IUPAC Name |
1-(3-chloropropoxy)-2,5-dimethyl-4-prop-2-enylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClO/c1-4-6-13-9-12(3)14(10-11(13)2)16-8-5-7-15/h4,9-10H,1,5-8H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJUPKSOJHJLENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OCCCCl)C)CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(2,5-Dimethylphenyl)-2-ethyl-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2862394.png)
![1-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)-2,2-dimethylpropan-1-one](/img/structure/B2862395.png)

![1-(4-Chlorophenyl)sulfonyl-4-[3-(trifluoromethyl)pyridin-2-yl]piperazine](/img/structure/B2862397.png)

![2,5-Difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzenesulfonamide](/img/structure/B2862399.png)






![N-([2,3'-bipyridin]-3-ylmethyl)-2,3-dimethoxybenzamide](/img/structure/B2862412.png)